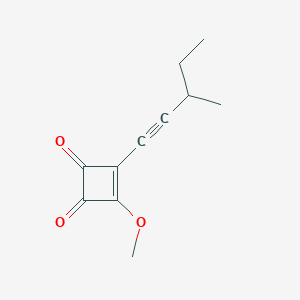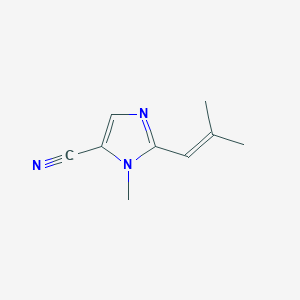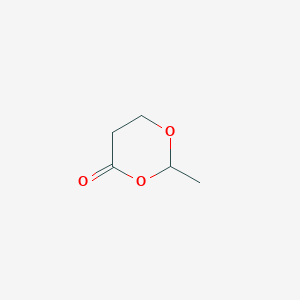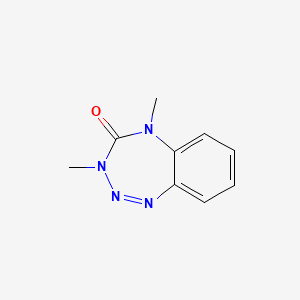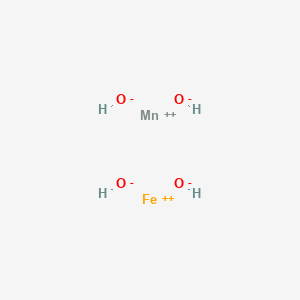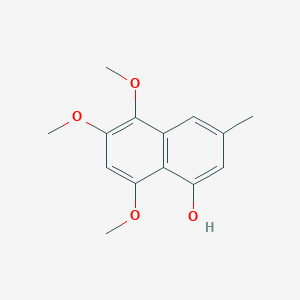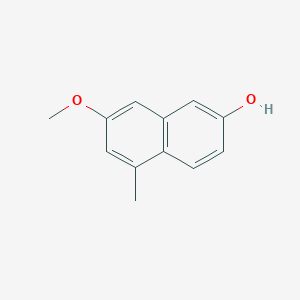
N,4-Dichloro-N-(triethylstannyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4-Dichloro-N-(triethylstannyl)benzene-1-sulfonamide is an organotin compound that features a benzene ring substituted with chlorine atoms and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dichloro-N-(triethylstannyl)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonamide with triethylstannyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N,4-Dichloro-N-(triethylstannyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms or the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The organotin moiety can undergo oxidation or reduction under appropriate conditions, leading to the formation of different organotin species.
Coupling Reactions: The compound can be used in coupling reactions such as the Stille coupling, where it reacts with halides or pseudohalides to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and ligands are typically used in coupling reactions to facilitate the formation of new bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
N,4-Dichloro-N-(triethylstannyl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of N,4-Dichloro-N-(triethylstannyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The organotin moiety can form stable complexes with these targets, leading to inhibition or modulation of their activity. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,4-Dichlorobenzenesulfonamide: Similar structure but lacks the organotin moiety.
Triethylstannylbenzene: Contains the organotin moiety but lacks the sulfonamide group.
4-Chlorobenzenesulfonamide: Similar structure but lacks the second chlorine atom and the organotin moiety.
Uniqueness
N,4-Dichloro-N-(triethylstannyl)benzene-1-sulfonamide is unique due to the presence of both the organotin moiety and the sulfonamide group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
138768-99-7 |
|---|---|
Molekularformel |
C12H19Cl2NO2SSn |
Molekulargewicht |
431.0 g/mol |
IUPAC-Name |
N,4-dichloro-N-triethylstannylbenzenesulfonamide |
InChI |
InChI=1S/C6H4Cl2NO2S.3C2H5.Sn/c7-5-1-3-6(4-2-5)12(10,11)9-8;3*1-2;/h1-4H;3*1H2,2H3;/q-1;;;;+1 |
InChI-Schlüssel |
IYWNYVIDUXBTRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Sn](CC)(CC)N(S(=O)(=O)C1=CC=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




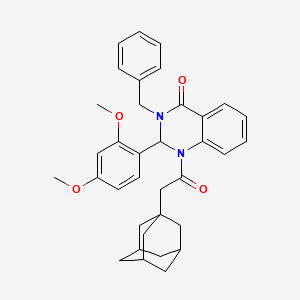
![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
